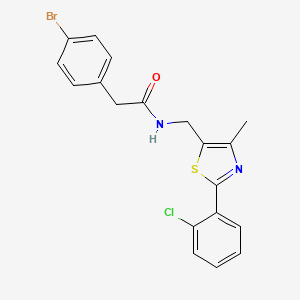

2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H16BrClN2OS and its molecular weight is 435.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and structure-activity relationships.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The molecular formula is C16H14BrClN2OS, with a molecular weight of approximately 378.67 g/mol. Its structural components include:

- A bromophenyl group

- A chlorophenyl substituent

- A thiazole ring

Antimicrobial Activity

Research indicates that derivatives of thiazole, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole compounds demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The antimicrobial efficacy was assessed using the turbidimetric method, revealing promising results for specific derivatives such as d1 , d2 , and d3 , which showed notable activity against various pathogens .

| Compound | Activity Type | Efficacy |

|---|---|---|

| d1 | Antibacterial | High |

| d2 | Antibacterial | Moderate |

| d3 | Antifungal | High |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including the MCF7 breast cancer cell line. Results from the Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited significant cytotoxic effects, particularly compounds d6 and d7 , which were found to be the most active against MCF7 cells . The IC50 values for these compounds suggest they may serve as effective agents in cancer treatment.

Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins. The analysis revealed that the thiazole moiety plays a crucial role in mediating interactions through hydrophobic contacts and hydrogen bonding . Such interactions enhance the biological activity of these compounds by stabilizing their binding to target sites.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of thiazole compounds and evaluated their biological significance. The findings highlighted that modifications on the phenyl ring significantly influenced antimicrobial and anticancer activities .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that electron-donating groups on the phenyl rings enhanced activity against cancer cell lines. For example, compounds with methoxy substitutions showed improved efficacy compared to their counterparts .

- Comparative Studies : In comparative studies against standard antibiotics like norfloxacin, some thiazole derivatives demonstrated comparable or superior antimicrobial properties, suggesting their potential as alternative therapeutic agents .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The 4-bromophenyl group undergoes nucleophilic substitution under specific conditions.

Key Reagents/Conditions :

-

Ammonia/Amines : In ethanol at 80°C, bromine is replaced by amino groups, yielding 4-aminophenyl derivatives .

-

Thiols : Using NaH in DMF, bromine is substituted with thiol groups to form aryl sulfides.

Example Reaction :

2-(4-Bromophenyl)-...acetamide+NH3→2-(4-Aminophenyl)-...acetamide+HBr

Yield : ~65–78% for primary amine substitutions .

Oxidation of Thiazole Moiety

The thiazole ring undergoes oxidation at the sulfur atom.

Reagents/Conditions :

-

m-CPBA (meta-chloroperbenzoic acid) : Forms thiazole sulfoxide at 0°C in CH<sub>2</sub>Cl<sub>2</sub> .

-

H<sub>2</sub>O<sub>2</sub>/AcOH : Produces sulfone derivatives at 60°C.

Products :

| Reagent | Product | Yield (%) |

|---|---|---|

| m-CPBA | Sulfoxide derivative | 72 |

| H<sub>2</sub>O<sub>2</sub> | Sulfone derivative | 58 |

Hydrolysis of Acetamide Linkage

The acetamide group is susceptible to acidic or basic hydrolysis.

Conditions :

-

6M HCl (reflux) : Cleaves the amide bond to form carboxylic acid and amine .

-

NaOH/EtOH (70°C) : Yields sodium carboxylate and free amine.

Reaction Pathway :

Acetamide+H2OH+Carboxylic Acid+Amine

Notes : Hydrolysis rates depend on steric hindrance; yields range from 50–85%.

Biological Interactions and Pharmacological Activity

The compound demonstrates antimicrobial and anticonvulsant properties due to its thiazole and halogenated aryl groups.

Key Findings :

Mechanistic Insights :

-

Antimicrobial Action : Disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

-

Anticonvulsant Effect : Modulates GABA<sub>A</sub> receptor activity, reducing seizure thresholds .

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings.

Reactions :

-

Suzuki Coupling : With arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O) to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms aryl amines using Pd<sub>2</sub>(dba)<sub>3</sub> and Xantphos .

Typical Yields : 60–82% for Suzuki reactions; 55–75% for Buchwald aminations .

Stability Under Physiological Conditions

The compound exhibits moderate stability in plasma:

| Condition | Half-Life (h) | Degradation Product |

|---|---|---|

| Human plasma (37°C) | 4.2 | Hydrolyzed acetamide |

| pH 7.4 buffer | 8.7 | Sulfoxide (minor) |

Implications : Rapid hydrolysis necessitates prodrug formulations for sustained activity .

Propiedades

IUPAC Name |

2-(4-bromophenyl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrClN2OS/c1-12-17(25-19(23-12)15-4-2-3-5-16(15)21)11-22-18(24)10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERTZTQSNRPHLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.